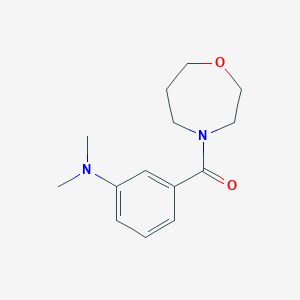
(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Scientific Research Applications
Catalysis and Hydrogenation
A study by Guerriero et al. (2011) introduced water-soluble β-phosphino alcohol derivatives, including compounds similar to "(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone," used as precatalysts for the hydrogenation of α,β-unsaturated aldehydes and ketones, demonstrating their potential in catalysis and organic synthesis (Guerriero et al., 2011).
Tautomerism and Metal Complexation
Jones et al. (2013) explored the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, indicating the versatility of similar compounds in forming metal complexes which could be useful in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) synthesized a series of compounds, including derivatives similar to "(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone," showing promising in vitro anticoronavirus and antitumoral activity. This research highlights the potential of these compounds in developing new therapeutic agents (Jilloju et al., 2021).
Apoptosis Inducers
A study by Jiang et al. (2008) identified a series of (naphthalen-4-yl)(phenyl)methanones, including compounds with structural similarities to "(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone," as potent inducers of apoptosis, offering potential in cancer treatment (Jiang et al., 2008).
Liquid Crystal Properties
Zhao et al. (2013) synthesized and characterized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, exhibiting liquid crystal behaviors, which suggests applications in materials science and display technology (Zhao et al., 2013).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)13-6-3-5-12(11-13)14(17)16-7-4-9-18-10-8-16/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOHBPOVMQNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)
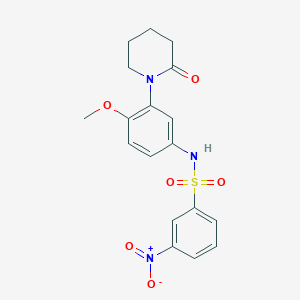
![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)
![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)
![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)
![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)
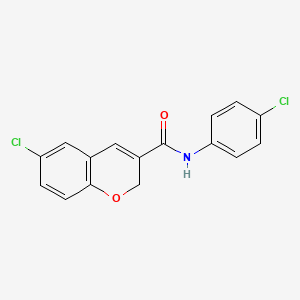
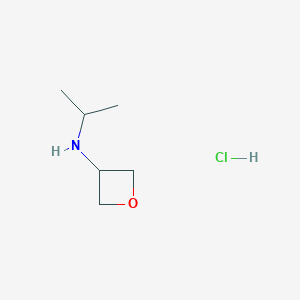
![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)
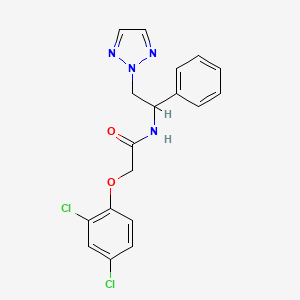
![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)